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Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

Cat. No.: B101096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-
(Chloromethyl)uracil (6-CMU), a halogenated derivative of uracil. This compound is of

significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of

novel therapeutic agents and as an inhibitor of thymidine phosphorylase (TP), an enzyme

implicated in cancer progression and angiogenesis. This document summarizes the available

crystallographic data, outlines experimental procedures for its synthesis and characterization,

and visualizes its mechanism of action and experimental workflow.

Core Compound Properties
6-(Chloromethyl)uracil (CAS: 18592-13-7) is a white to off-white crystalline powder with the

molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .[1][2] Its structure

consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring with a chloromethyl substituent at the C6

position. This reactive chloromethyl group makes 6-CMU a versatile building block for

synthesizing a variety of heterocyclic compounds and uracil derivatives.[1][3]

Crystal Structure and Molecular Geometry
The definitive structural characterization of 6-(Chloromethyl)uracil was accomplished by

Gümüş, et al. through single-crystal X-ray diffraction (XRD), as published in the Journal of

Molecular Structure in 2018. The study provides a comprehensive analysis of the molecule's

bond lengths, bond angles, and crystal packing, supported by theoretical DFT calculations.
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While the specific crystallographic data from the primary publication is not publicly accessible,

this guide presents the crystal data for the closely related compound, 6-methyluracil, to serve

as an illustrative example of the molecular geometry and crystal system typical for this class of

compounds. The primary structural difference is the substitution of a chlorine atom for a

hydrogen atom on the methyl group at the C6 position.

Data Presentation: Crystallographic Data for 6-
Methyluracil (Illustrative)
The following tables summarize the crystallographic data for a known polymorph of 6-

methyluracil. This data provides context for the expected structural parameters of 6-
(Chloromethyl)uracil.

Table 1: Crystal Data and Structure Refinement for 6-Methyluracil

Parameter Value

Empirical Formula C₅H₆N₂O₂

Formula Weight 126.11 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.5194(14)

b (Å) 12.537(4)

c (Å) 10.021(3)

α (°) 90

β (°) 99.88(3)

γ (°) 90

Volume (Å³) 559.6(3)

Z (molecules/unit cell) 4

Table 2: Selected Bond Lengths (Å) for 6-Methyluracil (Illustrative)
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Bond Length (Å)

N1 - C2 1.375

C2 - O2 1.228

C2 - N3 1.374

N3 - C4 1.386

C4 - O4 1.241

C4 - C5 1.439

C5 - C6 1.350

C6 - N1 1.378

C6 - C7 1.492

Table 3: Selected Bond Angles (°) for 6-Methyluracil (Illustrative)

Angle Value (°)

C6 - N1 - C2 121.7

N1 - C2 - N3 114.9

O2 - C2 - N1 123.1

O2 - C2 - N3 122.0

C2 - N3 - C4 126.7

N3 - C4 - C5 114.8

O4 - C4 - N3 119.5

O4 - C4 - C5 125.7

C4 - C5 - C6 118.8

C5 - C6 - N1 123.0

C7 - C6 - C5 124.9
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Experimental Protocols
Synthesis of 6-(Chloromethyl)uracil
A definitive, detailed synthesis protocol for 6-(Chloromethyl)uracil is not readily available in

published literature. However, a plausible and referenced two-step synthetic route can be

proposed, starting from the commercially available 6-methyluracil.

Step 1: Synthesis of 6-(Hydroxymethyl)uracil

This step involves the oxidation of 6-methyluracil to form the hydroxymethyl intermediate.

Procedure: 6-methyluracil (1 equivalent) is refluxed in acetic acid with selenium dioxide (1.05

equivalents) for approximately 6 hours. The hot reaction mixture is filtered to remove

selenium metal, and the solvent is evaporated from the filtrate. The crude product,

orotaldehyde, is then dissolved in hot water and purified via a sodium bisulfite adduct. The

purified orotaldehyde is subsequently reduced to 6-(hydroxymethyl)uracil by refluxing with

sodium borohydride (NaBH₄) in 95% methanol for 4 hours.[3] Evaporation of the solvent

yields the desired 6-(hydroxymethyl)uracil.[3]

Step 2: Chlorination of 6-(Hydroxymethyl)uracil

This step converts the hydroxyl group to the target chloromethyl group. While a specific

protocol for this exact conversion is not detailed, chlorination of similar uracil scaffolds is

commonly achieved using standard chlorinating agents.

Proposed Procedure: 6-(hydroxymethyl)uracil (1 equivalent) is suspended in a suitable

solvent such as acetic acid. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-

chlorosuccinimide (NCS), is added portion-wise while monitoring the reaction temperature.[1]

The reaction is stirred at a controlled temperature (e.g., 55°C for NCS) until completion, as

monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is

cooled, and the product is precipitated, filtered, washed with a cold solvent, and dried to yield

6-(chloromethyl)uracil.

Crystallization and Structure Determination
The single crystals of 6-(Chloromethyl)uracil used for XRD analysis were obtained through a

controlled crystallization process, which is essential for achieving the high-quality crystals
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required for diffraction studies.

Crystallization: The specific solvent and conditions used by Gümüş, et al. would be detailed

in their 2018 publication. A general approach involves dissolving the synthesized and purified

6-(Chloromethyl)uracil powder in a suitable solvent (e.g., DMSO, DMF, or an alcohol/water

mixture) to the point of saturation at an elevated temperature. The solution is then allowed to

cool slowly and undisturbed over several days. This slow cooling process reduces the

solubility of the compound, promoting the formation of well-ordered single crystals suitable

for XRD analysis.

X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer. X-ray diffraction

data is collected, typically at a controlled low temperature to minimize thermal vibrations. The

collected data is then processed to determine the unit cell parameters and space group. The

crystal structure is solved using direct methods and refined using full-matrix least-squares

techniques to determine the final atomic positions, bond lengths, and angles.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of 6-
(Chloromethyl)uracil to its structural characterization.
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Experimental workflow for 6-(Chloromethyl)uracil.
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Mechanism of Action: Inhibition of Thymidine
Phosphorylase
6-(Chloromethyl)uracil and its derivatives are recognized as inhibitors of thymidine

phosphorylase (TP). TP is a key enzyme in the pyrimidine salvage pathway, converting

thymidine to thymine. In many tumors, TP is overexpressed and acts as an angiogenic factor,

promoting tumor growth and vascularization. By inhibiting TP, these compounds can suppress

tumor angiogenesis and growth.
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Inhibition of Thymidine Phosphorylase by 6-CMU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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